Sodium 3-aminopropane-1-sulfonate

Description

Fundamental Significance of Sulfonate-Containing Compounds in Biological and Chemical Sciences

Sulfonate-containing compounds, a class to which Sodium 3-aminopropane-1-sulfonate (B1630789) belongs, are integral to numerous processes across the biological and chemical sciences. Sulfonation, the process of adding a sulfonate group to a molecule, is a fundamental and widespread reaction in nature, occurring in plants, animals, and microorganisms. nih.gov This process is crucial for the biotransformation of endogenous molecules like hormones and neurotransmitters. nih.gov In biological systems, the sulfonate group (–SO₃⁻) plays a vital role in regulating processes such as blood clotting and the function of secreted proteins and hormones. nih.gov For instance, the sulfonation of glycoprotein (B1211001) hormones is critical in shaping their biological activity, and it is a significant modification for steroids, bile acids, and certain vitamins. mdpi.com

In the chemical industry, sulfonates are valued for their diverse applications. chemneo.com They are key components in the synthesis of various pharmaceuticals, including antibiotics and antivirals, where the sulfonic acid group helps introduce specific functionalities essential for a drug's activity and stability. chemneo.com Their ability to act as surfactants makes them principal active ingredients in detergents and cleaning agents. chemneo.comtaylorandfrancis.com The sulfonic acid group generally enhances water solubility and, due to its low pKa (around 1.5), remains fully ionized across the pH range typically found in biological systems. mdpi.com This stability and solubility are properties that researchers leverage in various applications, from agriculture, where sulfonates are used in herbicides, to protein chemistry, where they are used to confer water solubility to protein crosslinkers. chemneo.comwikipedia.org

Structural Characteristics and Zwitterionic Nature in Research Applications

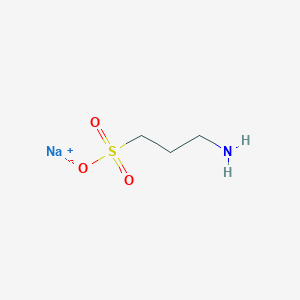

Sodium 3-aminopropane-1-sulfonate, also known as sodium homotaurine, is an organosulfur compound with the chemical formula C₃H₈NNaO₃S. chemsrc.comglentham.com Its structure is characterized by a three-carbon (propane) backbone. At one end of this chain is an amino group (-NH₂), and at the other is a sulfonate group (-SO₃⁻), present as a sodium salt.

This zwitterionic characteristic is central to its applications in materials science research. Zwitterionic polymers, which contain these types of structures, are of significant interest for creating antifouling surfaces. nih.gov Materials with zwitterionic properties can strongly bind water, creating a hydration layer that resists the non-specific adsorption of proteins and other biological molecules. nih.gov This "antifouling" ability is a foundational property for materials used in biomedical applications, such as implantable devices and drug delivery systems, as it helps prevent rejection by the immune system. nih.gov Researchers have synthesized zwitterionic hydrogels and polymers using monomers with similar ammonium (B1175870) sulfonate structures for these purposes. nih.govnih.govrsc.org The specific arrangement of the cationic and anionic groups in zwitterionic structures is a subject of ongoing research to fine-tune the properties of these advanced materials. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14650-46-5 | chemsrc.com |

| Alternative CAS | 81028-90-2 | glentham.comscbt.com |

| Molecular Formula | C₃H₈NNaO₃S | chemsrc.comglentham.com |

| Molecular Weight | 161.16 g/mol | glentham.comscbt.comcymitquimica.com |

| Synonyms | Sodium homotaurine, 3-Amino-1-propanesulfonic acid sodium salt | cymitquimica.combldpharm.com |

| Appearance | White to off-white powder | cymitquimica.com |

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

14650-46-5 |

|---|---|

Formule moléculaire |

C3H9NNaO3S |

Poids moléculaire |

162.17 g/mol |

Nom IUPAC |

sodium;3-aminopropane-1-sulfonate |

InChI |

InChI=1S/C3H9NO3S.Na/c4-2-1-3-8(5,6)7;/h1-4H2,(H,5,6,7); |

Clé InChI |

FHELRCNMJVEIBX-UHFFFAOYSA-N |

SMILES |

C(CN)CS(=O)(=O)[O-].[Na+] |

SMILES isomérique |

C(CN)CS(=O)(=O)[O-].[Na+] |

SMILES canonique |

C(CN)CS(=O)(=O)O.[Na] |

Autres numéros CAS |

14650-46-5 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Classical and Contemporary Synthetic Routes for Sodium 3-aminopropane-1-sulfonate (B1630789)

The synthesis of Sodium 3-aminopropane-1-sulfonate can be achieved through several established pathways, with the most common methods involving either 1,3-propane sultone or acrylonitrile (B1666552) and sulfite (B76179) intermediates.

Synthetic Pathways Involving 1,3-Propane Sultone

A prevalent method for synthesizing this compound involves the ring-opening of 1,3-propane sultone with ammonia (B1221849). 1,3-Propane sultone is a cyclic sulfonate ester that is susceptible to nucleophilic attack. wikipedia.org The reaction with ammonia breaks the ester bond, leading to the formation of 3-aminopropanesulfonic acid. This acid is then neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, to yield the final product, this compound.

1,3-Propane sultone itself can be prepared through various methods. One common approach involves the acid-catalyzed reaction of allyl alcohol with sodium bisulfite. wikipedia.org Another route starts with 1,3-dihalopropane, which undergoes a sulfonation reaction, followed by acidification and a lactonization reaction to form the sultone. patsnap.com

Preparation via Acrylonitrile and Sulfite Intermediates

An alternative and widely used industrial method for preparing 3-aminopropanesulfonic acid, the precursor to this compound, utilizes acrylonitrile and a sulfite source. google.com In this process, sodium sulfite is dissolved in water, and acrylonitrile is added. google.com The reaction proceeds via a sulfonation reaction to form a 3-sulfopropionitrile intermediate. google.com

This intermediate is then subjected to hydrogenation to reduce the nitrile group to a primary amine. google.com Catalysts such as Raney nickel are typically employed for this step, and the reaction is carried out under pressure and at an elevated temperature. google.com Following the hydrogenation, the resulting 3-aminopropanesulfonic acid is obtained. google.com Neutralization with a sodium base then yields this compound.

A variation of this method involves the use of sodium metabisulfite (B1197395) and allyl chloride to generate sodium allyl sulfonate, which is then converted to 3-hydroxypropanesulfonic acid and finally cyclized to 1,3-propane sultone. google.com This sultone can then be reacted with ammonia as described previously.

| Starting Material | Key Intermediates | Reaction Conditions | Final Product |

| 1,3-Propane Sultone | - | Reaction with ammonia, followed by neutralization | This compound |

| Acrylonitrile, Sodium Sulfite | 3-Sulfopropionitrile | Sulfonation, followed by catalytic hydrogenation and neutralization | This compound |

| Allyl Chloride, Sodium Metabisulfite | Sodium allyl sulfonate, 3-hydroxypropanesulfonic acid, 1,3-propane sultone | Sulfonation, hydrolysis, cyclization, amination, neutralization | This compound |

Design and Synthesis of Chemically Modified Derivatives

To enhance the properties of this compound, researchers have explored the synthesis of various chemically modified derivatives. These modifications often aim to create prodrugs with improved characteristics. nih.govnih.gov

Amino Acid-Conjugated Prodrug Strategies

A significant area of focus has been the development of amino acid-conjugated prodrugs. nih.govnih.gov This strategy involves covalently linking an amino acid to the parent drug molecule. The resulting prodrugs can exhibit increased water solubility and may be targeted to specific amino acid transporters in the body, potentially leading to improved bioavailability. nih.gov The amino acid moiety is designed to be cleaved in vivo, releasing the active parent drug.

Carbamate and Amide Functionalizations

Functionalization of the amino group of this compound to form carbamates and amides represents another avenue for creating derivatives. These modifications can alter the physicochemical properties of the parent compound. The synthesis of these derivatives typically involves reacting the amino group with an appropriate acylating or carbamoylating agent under controlled conditions.

Carbohydrate-Based Derivative Approaches

Conjugating carbohydrates to this compound is another prodrug strategy. Carbohydrate moieties can increase the hydrophilicity of the molecule and may facilitate targeted delivery to specific tissues or cells that express carbohydrate-binding receptors. The synthesis of these derivatives involves the chemical linkage of a sugar molecule to the parent compound, often through the amino group.

| Derivative Type | Rationale for Modification | Synthetic Approach |

| Amino Acid-Conjugated Prodrugs | Improved bioavailability and targeted delivery via amino acid transporters. nih.govnih.gov | Covalent linkage of an amino acid to the parent drug. |

| Carbamate and Amide Functionalizations | Alteration of physicochemical properties. | Reaction of the amino group with acylating or carbamoylating agents. |

| Carbohydrate-Based Derivatives | Increased hydrophilicity and potential for targeted delivery. | Chemical linkage of a carbohydrate moiety to the parent compound. |

Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives

The synthesis of naphthoquinone derivatives bearing sulfonamide or sulfonate ester functionalities represents a significant area of research, driven by their potential as bioactive molecules. nih.gov While direct synthesis examples starting from this compound are not extensively detailed in publicly available literature, the formation of such derivatives can be conceptualized through established synthetic organic chemistry principles. These methods typically involve the reaction of a suitable naphthoquinone precursor with the amino or sulfonate group of 3-aminopropane-1-sulfonic acid (homotaurine). mdpi.comwikipedia.org

Naphthoquinone sulfonamides are generally synthesized by reacting an amine with a naphthoquinone sulfonyl chloride. In the context of 3-aminopropane-1-sulfonic acid, its amino group can act as the nucleophile. The synthesis would first require the preparation of a naphthoquinone sulfonyl chloride, which can then react with 3-aminopropane-1-sulfonic acid under appropriate basic conditions to yield the desired naphthoquinone sulfonamide.

Conversely, the formation of naphthoquinone sulfonate esters involves the reaction of a sulfonic acid (or its salt) with a hydroxylated naphthoquinone. researchgate.net The sodium sulfonate group of this compound would first need to be converted to a more reactive species, such as a sulfonyl chloride, by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. This activated intermediate can then react with a hydroxy-naphthoquinone, such as lawsone (2-hydroxy-1,4-naphthoquinone), in the presence of a base to form the corresponding sulfonate ester. nih.gov

Another relevant synthetic route is the nucleophilic substitution reaction on halo-naphthoquinones. For instance, 2,3-dichloro-1,4-naphthoquinone is a common starting material where the chlorine atoms can be displaced by nucleophiles. While typically demonstrated with simple amines or thiols, this reaction could potentially be adapted for 3-aminopropane-1-sulfonic acid.

A widely utilized reaction for creating related structures is the Michael 1,4-addition of amines to 1,4-naphthoquinones. researchgate.net This method has been employed to synthesize a variety of amino-naphthoquinone derivatives. Similarly, the reaction of 1,2-naphthoquinone-4-sulfonic acid salts with primary or secondary amines is a well-established method for producing 4-amino-1,2-naphthoquinones, where the sulfonate group is displaced by the amine. nih.gov

Research on a series of ten naphthoquinone sulfonamide derivatives and five naphthoquinone sulfonate ester derivatives has shown their potential as inhibitors of the P2X7 purinergic receptor, which is involved in inflammatory responses. nih.gov Although the specific starting materials for these reported compounds were not detailed, the study highlights the pharmacological interest in this class of molecules. nih.gov The general synthetic approach for such compounds is outlined in the table below.

Table 1: General Synthetic Strategies for Naphthoquinone Derivatives

| Derivative Type | General Reactants | Key Reaction Type |

|---|---|---|

| Naphthoquinone Sulfonamide | 3-Aminopropane-1-sulfonic acid + Naphthoquinone sulfonyl chloride | Nucleophilic Acyl Substitution |

| Naphthoquinone Sulfonate Ester | 3-Aminopropane-1-sulfonyl chloride + Hydroxy-naphthoquinone | Esterification |

Methodological Advancements in Stereoselective Synthesis for Chiral Analogues

The development of chiral analogues of this compound (homotaurine) is a sophisticated endeavor that leverages modern asymmetric synthesis techniques to introduce specific stereochemistry into the molecule. researchgate.net Such chiral analogues are of interest for probing biological interactions where stereospecificity is crucial. Methodologies for achieving stereoselective synthesis can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled approaches. nih.govmdpi.com

One common strategy for the stereoselective synthesis of chiral amino acids and their derivatives involves the use of a chiral auxiliary. mdpi.com This approach would entail attaching a chiral molecule to a precursor of 3-aminopropane-1-sulfonic acid, directing a subsequent stereoselective transformation, and then removing the auxiliary. For example, a chiral amine could be used in a reaction to form a sulfonamide, establishing a stereocenter that is retained after further modifications.

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. This can involve chiral metal complexes or organocatalysts to control the stereochemical outcome of a reaction. mdpi.comnih.gov For instance, the asymmetric reduction of a ketone or imine precursor to a chiral alcohol or amine is a well-established method. Biocatalytic methods, employing enzymes like transaminases or ketoreductases, offer high selectivity under mild conditions. nih.gov A biocatalytic transamination, for example, could be used to convert a keto-sulfonic acid precursor into a chiral amino-sulfonic acid with high enantiomeric excess.

A study on homotaurine-inspired analogues involved the synthesis of aminopropylsulfonamides from 3-chloropropanesulfonyl chloride and various primary and secondary amines. mdpi.com To render this synthesis stereoselective, one could employ a chiral amine as the nucleophile, thereby directly incorporating a stereocenter into the final product. The choice of a suitable chiral amine, potentially derived from the chiral pool (e.g., amino acids or terpenes), would be critical. elsevierpure.com

Recent advancements have also focused on dynamic kinetic resolution (DKR), a powerful tool for converting a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. nih.gov In the context of homotaurine analogues, a DKR process could involve the enzymatic acylation or resolution of a racemic amino precursor, allowing for the isolation of a single stereoisomer.

The table below summarizes key methodological approaches that could be applied to the stereoselective synthesis of chiral analogues of this compound.

Table 2: Methodologies for Stereoselective Synthesis of Chiral Analogues

| Methodology | Description | Example Application |

|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Reaction of a prochiral precursor with a chiral amine derived from an amino acid. |

| Asymmetric Catalysis | A small amount of a chiral catalyst (metal-based or organocatalyst) creates a chiral environment for the reaction. nih.gov | Asymmetric hydrogenation of an enamine precursor using a chiral rhodium or ruthenium catalyst. |

| Biocatalysis | Enzymes are used as highly selective catalysts. nih.gov | Kinetic resolution of a racemic amino-sulfonic acid precursor using a lipase, or asymmetric synthesis using a transaminase. |

These advanced synthetic methods provide a robust toolbox for the creation of novel, stereochemically defined analogues of this compound, enabling detailed structure-activity relationship studies and the potential development of more specific therapeutic agents.

Molecular and Supramolecular Interactions in Research

Biorelevant Buffering Capacity and pH Homeostasis Mechanisms

The zwitterionic nature of 3-aminopropane-1-sulfonic acid, possessing both an acidic sulfonic acid group and a basic amino group, suggests it has the potential to act as a biological buffer. Zwitterionic buffers are widely used in biochemical and cell culture applications due to their ability to resist significant pH changes. solubilityofthings.combitesizebio.com

Zwitterionic buffers, often referred to as "Good's buffers," are favored in biological research for several reasons: they are typically water-soluble, minimally penetrate biological membranes, exhibit low salt effects, and their pKa is not significantly affected by changes in concentration or temperature. promegaconnections.com While 3-aminopropane-1-sulfonic acid is not one of the classic Good's buffers, its zwitterionic character suggests it could be useful in similar applications. solubilityofthings.com

A significant body of research highlights the role of homotaurine in stabilizing biological molecules, particularly proteins. The most prominent example is its ability to stabilize the monomeric form of the amyloid-beta peptide, thereby preventing its aggregation into toxic oligomers and fibrils. nih.govalzdiscovery.org This stabilizing effect is attributed to its direct binding to the Aβ monomer, which maintains it in a conformation that is less prone to aggregation. unc.edu

The stabilizing properties of aminosulfonates like homotaurine may extend to other proteins as well. Its structural analog, taurine (B1682933), has been shown to increase the thermal stability of proteins like lysozyme. mdpi.com This stabilization is thought to occur through interactions with the protein surface that enhance the surrounding water network. mdpi.com Although direct studies on the general protein-stabilizing effects of homotaurine are limited, its ability to prevent the misfolding and aggregation of Aβ suggests it may have broader applications in maintaining the structural integrity of other proteins. unc.edu The use of zwitterionic detergents with sulfobetaine (B10348) structures, which are chemically related to homotaurine, in the solubilization and purification of proteins further supports the role of such compounds in stabilizing protein structures. uminho.pt

Surface Science and Material Interface Research

The unique zwitterionic nature of Sodium 3-aminopropane-1-sulfonate (B1630789), possessing both a cationic primary amine and an anionic sulfonate group, makes it a compound of significant interest in surface science. This dual functionality governs its interaction with various material surfaces, influencing adsorption behaviors and enabling its use as a component in sophisticated functional materials.

Adsorption Characteristics on Nanostructured Substrates

The adsorption of molecules onto nanostructured substrates is a critical aspect of developing new materials for catalysis, sensing, and biomedical applications. Due to its zwitterionic properties, Sodium 3-aminopropane-1-sulfonate and its structural analogs exhibit distinct adsorption characteristics. The presence of both positive and negative charges within the same molecule allows for complex electrostatic interactions with charged surfaces and can lead to the formation of highly stable, charge-neutral adlayers that resist nonspecific protein adsorption—a property often referred to as "antifouling."

Research into structurally similar aminosulfonic acids, such as taurine (2-aminoethanesulfonic acid), provides significant insight into the expected adsorption behavior of this compound. Studies have demonstrated that taurine can act as an effective capping and stabilizing agent for metallic nanoparticles. In one such study, taurine was used in the wet-chemical synthesis of gold nanoparticles (AuNPs). mdpi.com The aminosulfonic acid adsorbs onto the nanoparticle surface, preventing aggregation and controlling particle size. The stability and properties of these taurine-capped AuNPs are highly dependent on reaction conditions. mdpi.com

The effectiveness of the taurine capping is evident in the physicochemical properties of the resulting nanoparticles. For instance, the surface charge, measured as zeta potential, indicates high colloidal stability. mdpi.com The zwitterionic shell created by the adsorbed aminosulfonate molecules is key to this stability. This principle is broadly applicable to other zwitterionic molecules, including those with a sulfonate group, which have been shown to be effective stabilizers for nanoparticles in both aqueous and organic media. acs.orgresearcher.lifelookchem.comnih.gov

The table below summarizes the characterization of taurine-capped gold nanoparticles, illustrating the influence of the aminosulfonate capping agent on their physical properties.

| Nanoparticle Sample (by Absorbance Max) | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| 515 nm | 73.09 | 0.38 | -32.5 |

| 545 nm | 106.8 | 0.16 | -40.5 |

This table presents data on gold nanoparticles synthesized using the structurally similar compound taurine as a capping agent, demonstrating the effect of aminosulfonate adsorption on nanoparticle characteristics. Data sourced from mdpi.com.

Similarly, taurine has been used to functionalize graphene oxide (GO), a 2D nanostructured material. Covalent functionalization of GO with taurine results in a nanocomposite (Tau-GO) with excellent dispersibility and stability in water, achieving a zeta potential of -38.8 mV. nih.govdntb.gov.ua This high negative charge signifies strong electrostatic repulsion between the nanosheets, preventing aggregation and highlighting the significant role of the sulfonate groups in mediating surface interactions. nih.gov

Integration into Advanced Functional Materials and Composites

The bifunctional nature of this compound makes it an attractive building block for the creation of advanced functional materials and composites. The amine group provides a reactive site for covalent bonding into polymer chains, while the sulfonate group imparts hydrophilicity, ionic conductivity, and specific interaction capabilities.

A compelling example of this is seen in the development of polymer electrolyte membranes (PEMs) for fuel cells. Research has focused on creating composite membranes that can operate efficiently at higher temperatures. In one study, a polymer containing isatin (B1672199) was functionalized with propylsulfonic acid groups through a reaction with the potassium salt of 3-bromo-1-propanesulfonic acid, a compound structurally related to this compound. nih.gov These sulfonated polymers were then used to create composite membranes with silica (B1680970) (SiO₂) nanoparticles. nih.gov The resulting material is a polymer-inorganic composite where the sulfonic acid groups provide pathways for proton conduction.

The properties of these composite membranes, such as ion exchange capacity (IEC) and water uptake, are crucial for their performance and can be tailored by controlling the degree of sulfonation and the concentration of the inorganic filler. nih.gov These membranes demonstrated good thermal stability and proton conductivity, showcasing the successful integration of the propylsulfonic acid moiety into a functional composite material. nih.gov

| Composite Membrane (Sulfonated Polymer with SiO₂) | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) | Proton Conductivity (S/cm) at 80°C |

|---|---|---|---|

| SP-80 / SiO₂ (4 wt%) | 1.85 | 43.1 | 0.091 |

| SP-80 / SiO₂ (6 wt%) | 1.82 | 45.2 | 0.102 |

| SP-80 / SiO₂ (8 wt%) | 1.79 | 48.5 | 0.115 |

| SP-80 / SiO₂ (10 wt%) | 1.75 | 52.3 | 0.124 |

This table shows the properties of composite membranes made from a polymer functionalized with propylsulfonic acid groups (SP-80) and varying amounts of silica nanoparticles, illustrating the role of such structures in advanced materials. Data sourced from nih.gov.

Further research has explored the use of protic ionic liquids derived from 3-triethylammonium propane (B168953) sulfonic acid to create composite membranes with Nafion. researchgate.net The addition of these ionic liquids improved the thermal stability, hydrophilicity, and proton conductivity of the membranes, with a composite containing 5 wt% of the ionic liquid showing a 230% increase in maximum current density in a fuel cell compared to the original Nafion membrane. researchgate.net These findings underscore the potential of integrating propane sulfonic acid structures into polymer matrices to develop high-performance materials for energy applications. The sulfonate group is also a key component in superabsorbent polymers, where it contributes to the material's ability to retain large amounts of water. mdpi.com

Computational and Theoretical Investigations of Sodium 3 Aminopropane 1 Sulfonate

Quantum Chemical Calculations for Electronic and Structural Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a foundational understanding of its chemical nature. nih.gov For 3-aminopropane-1-sulfonate (B1630789), which exists as a zwitterion (containing both a positive ammonium (B1175870) group and a negative sulfonate group), these calculations can reveal how charge is distributed and how this influences its geometry and reactivity. nih.gov

Electronic Distribution and Molecular Orbital Analysis

The electronic landscape of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and localization of these frontier orbitals are key determinants of a molecule's reactivity. researchgate.net The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. quora.com

In a molecule like 3-aminopropane-1-sulfonate, DFT calculations would likely show the HOMO localized primarily on the electron-rich sulfonate group (SO₃⁻), and the LUMO associated with the aminium group (-NH₃⁺). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. copernicus.org

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. For 3-aminopropane-1-sulfonate, the MEP would show distinct regions of negative potential (in red) around the sulfonate oxygens and positive potential (in blue) around the aminium hydrogens, visually confirming its zwitterionic nature and highlighting sites for electrostatic interactions. copernicus.orgcdu.edu.au

Table 1: Representative Quantum Chemical Parameters for 3-aminopropane-1-sulfonate (Illustrative) Note: These values are illustrative for a typical small amino acid and are meant to represent the type of data generated from DFT calculations. Actual values would require specific computation.

Prediction of Reaction Pathways and Energetics

Quantum chemical calculations can map out potential energy surfaces for chemical reactions, identifying transition states and calculating activation energies. aip.org This allows for the prediction of the most likely pathways a reaction will follow. For 3-aminopropane-1-sulfonate, this could be applied to understand its synthesis, degradation, or potential catalytic activity. For instance, calculations could model the sulfonation of 3-aminopropanol or the oxidation of a corresponding thiol to form the sulfonic acid, determining the energy barriers for each step. wikipedia.org

Studies on similar compounds, such as the hydrolysis of related sulfurous species, show that computational methods can accurately determine reaction energetics, including the catalytic effect of other molecules like water or acids. copernicus.orgaip.org Such an analysis for 3-aminopropane-1-sulfonate could predict its stability under various pH and temperature conditions by calculating the Gibbs free energy for different potential decomposition pathways. copernicus.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing electronic details, molecular dynamics (MD) simulations are used to study the movement and interactions of molecules over time. MD uses classical mechanics (force fields) to simulate how a molecule and its environment (like water) behave, providing insights into conformational changes, binding events, and bulk properties. aip.orgrsc.org

Ligand-Target Binding Prediction and Allosteric Site Characterization

If 3-aminopropane-1-sulfonate were to be investigated as a potential ligand for a biological target (e.g., a protein receptor or enzyme), molecular docking and MD simulations would be crucial. nih.govresearchgate.net Docking algorithms predict the preferred orientation of the ligand within the protein's binding site, and scoring functions estimate the binding affinity. nih.govnih.gov

Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex. nih.gov The simulation would reveal how the ligand and protein adjust to each other and whether the key interactions (like hydrogen bonds or salt bridges) are maintained over time. For 3-aminopropane-1-sulfonate, the charged aminium and sulfonate groups would be expected to form strong electrostatic and hydrogen-bonding interactions with polar or charged amino acid residues in a binding pocket. acs.orgrsc.org Furthermore, simulations can help identify allosteric sites—locations on the protein distant from the primary binding site where a ligand could bind and modulate the protein's function.

Conformational Landscapes and Solvation Effects

3-aminopropane-1-sulfonate is a flexible molecule with several rotatable bonds. MD simulations can explore its conformational landscape, revealing the most probable shapes (conformers) it adopts in solution. manchester.ac.uk The zwitterionic nature of the molecule means its conformation is heavily influenced by its environment, especially polar solvents like water. rsc.org

In Silico Design and Virtual Screening of Derivatives

In silico methods are powerful tools for the rational design of new molecules with desired properties, starting from a known compound. acs.orgresearchgate.net If 3-aminopropane-1-sulfonate were identified as a "hit" compound with interesting biological activity, computational techniques could be used to design and evaluate derivatives with improved potency or other characteristics. nih.gov

The process begins with a virtual library of derivatives, created by computationally modifying the parent structure (e.g., adding or changing functional groups). This library can then be subjected to high-throughput virtual screening, where each derivative is docked into the target protein's binding site to predict its affinity. nih.govnih.govarxiv.org This allows chemists to prioritize a smaller, more promising set of compounds for actual synthesis and experimental testing, saving significant time and resources. researchgate.net The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising derivatives can also be predicted computationally to assess their drug-likeness. nih.gov This entire workflow, from a starting molecule to a set of optimized candidates, can be performed computationally before any laboratory work is initiated. nih.gov

Table 2: List of Mentioned Chemical Compounds

Scaffold Modification and Chemical Library Generation

The chemical scaffold of Sodium 3-aminopropane-1-sulfonate, a simple, flexible aliphatic chain containing both an amino and a sulfonic acid group, provides a foundational structure for the generation of diverse chemical libraries. In computational chemistry and drug discovery, scaffold modification is a key strategy for exploring chemical space and identifying novel compounds with desired biological activities. The inherent properties of the 3-aminopropane-1-sulfonate backbone, such as its polarity and potential for hydrogen bonding, make it an attractive starting point for combinatorial library design.

One significant approach involves utilizing the amino group as a reactive handle for derivatization. Through computational planning, this primary amine can be systematically modified with a wide array of chemical moieties to generate a virtual library of compounds. These modifications can include, but are not limited to, acylation, alkylation, and arylation reactions. The sulfonic acid group, being a strong acid, is typically present as the sulfonate anion and can be paired with various counter-ions, although it is less commonly used as a point of chemical modification compared to the versatile amino group.

The generation of chemical libraries based on the 3-aminopropane-1-sulfonate scaffold is particularly relevant in the context of DNA-encoded libraries (DELs). In this technology, unique DNA tags are attached to individual chemical compounds, allowing for the synthesis and screening of massive libraries of molecules. The 3-aminopropane-1-sulfonate scaffold, or derivatives thereof, can be incorporated as a building block in DEL synthesis. For instance, related amino acid-like scaffolds have been successfully used in the creation of DELs to identify potent protein binders. nih.gov The selection of specific building blocks to attach to the scaffold is often guided by computational models that predict the binding affinity and specificity of the resulting compounds to a biological target.

The table below illustrates a hypothetical set of modifications to the 3-aminopropane-1-sulfonate scaffold for the generation of a chemical library.

| Scaffold | Modification Type | Modifying Group (R) | Resulting Structure |

|---|---|---|---|

| This compound | Acylation | Acetyl | Sodium 3-acetamidopropane-1-sulfonate |

| This compound | Benzoylation | Benzoyl | Sodium 3-benzamidopropane-1-sulfonate |

| This compound | Sulfonylation | Dansyl | Sodium 3-(dansylamino)propane-1-sulfonate |

| This compound | Reductive Amination | Benzyl | Sodium 3-(benzylamino)propane-1-sulfonate |

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational drug design. These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their potential efficacy against various biological targets.

The process begins with the generation of a dataset of 3-aminopropane-1-sulfonate analogs with experimentally determined biological activities. For each molecule in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics.

Commonly used molecular descriptors in QSAR studies include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: These, like the logarithm of the partition coefficient (logP), describe the molecule's lipophilicity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are employed to build the QSAR model. semanticscholar.org The goal is to create an equation that can accurately predict the biological activity of new, untested derivatives of this compound. For instance, QSAR studies on other sulfonamide-containing compounds have successfully identified key structural features that contribute to their antioxidant or enzyme inhibitory activities. nih.govresearchgate.net

A hypothetical QSAR model for a series of this compound derivatives might take the following form:

Biological Activity = c0 + c1logP + c2TPSA + c3*MW

Where:

logP is the logarithm of the partition coefficient.

TPSA is the topological polar surface area.

MW is the molecular weight.

c0, c1, c2, c3 are coefficients determined by the regression analysis.

The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net Successful QSAR models can then be used to virtually screen large libraries of this compound derivatives, prioritizing the synthesis and experimental testing of the most promising candidates. This in silico approach significantly accelerates the drug discovery process and reduces the associated costs. While specific QSAR studies focused solely on this compound are not extensively documented in public literature, the principles from studies on analogous sulfonamides and amino acids are directly applicable. nih.govnih.gov

The table below provides an example of the types of data that would be used to build a QSAR model for a series of hypothetical derivatives.

| Compound | logP | TPSA (Ų) | Molecular Weight (g/mol) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Derivative 1 | -1.2 | 89.5 | 161.16 | 50.2 |

| Derivative 2 | -0.5 | 95.3 | 203.21 | 25.8 |

| Derivative 3 | 0.3 | 102.1 | 237.27 | 10.5 |

| Derivative 4 | 1.1 | 110.8 | 298.35 | 2.1 |

Biochemical and Cellular Mechanistic Studies Preclinical Focus

Enzymatic Pathway Modulation and Inhibition

Interaction with Dihydropteroate (B1496061) Synthase

Dihydropteroate synthase (DHPS) is a key enzyme in the folate synthesis pathway in many microorganisms, making it a target for sulfonamide antibiotics. A review of available scientific literature does not indicate a direct interaction between Sodium 3-aminopropane-1-sulfonate (B1630789) and dihydropteroate synthase.

Sulfotransferase Enzyme Activity Regulation

Sulfotransferase enzymes are involved in the metabolism of a wide range of compounds. Based on available preclinical data, there is no evidence to suggest that Sodium 3-aminopropane-1-sulfonate directly regulates the activity of sulfotransferase enzymes.

Cellular Homeostasis and Stress Response Mechanisms

Impact on Cellular Signaling Pathways

Preclinical studies have revealed that this compound, often under its synonym Tramiprosate or Homotaurine, modulates specific cellular signaling pathways, most notably the GABAergic system. nih.govtaylorandfrancis.comwikipedia.orgnih.govnih.gov The compound is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA), enabling it to interact with GABA receptors. nih.govwikipedia.org

Research has demonstrated that homotaurine acts as a functional agonist at GABA-A receptors. nih.govnih.gov In vitro studies using murine cerebellar granule cells in brain slices have shown that homotaurine is a potent GABA mimetic, evoking GABA-A receptor-mediated currents with a high potency. nih.gov Specifically, it was found to be approximately 10 times more potent than GABA itself and over 100 times more potent than taurine (B1682933) in activating native GABA-A receptors. nih.gov This interaction with GABA-A receptors is believed to contribute to its neuroprotective effects by inhibiting neuronal hyperexcitability. nih.gov

Furthermore, some evidence suggests that homotaurine may also interact with GABA-B receptors, acting as a partial agonist with low efficacy. wikipedia.org In some experimental models, it has been shown to displace full GABA-B agonists like baclofen, indicating an antagonistic action at this receptor subtype under certain conditions. wikipedia.org

Beyond the GABAergic system, some preclinical data suggest a potential, though less characterized, interaction with the N-methyl-D-aspartate (NMDA) receptor pathway. The neuroprotective effect of tramiprosate against ischemic injury in cellular models was partially attenuated by an NMDA receptor antagonist, hinting at a possible modulatory role.

It has also been observed that tramiprosate can inhibit the activation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) induced by amyloid-β, and this action appears to be independent of the GABA-A receptor pathway. nih.gov

Advanced Analytical Techniques for Research Characterization

Chromatographic Separations and Detection Strategies

Chromatography is indispensable for the separation and quantification of Sodium 3-aminopropane-1-sulfonate (B1630789) from complex matrices. The choice of technique is dictated by the analytical objective, whether it is routine analysis or high-throughput screening.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of water-soluble, non-volatile compounds like Sodium 3-aminopropane-1-sulfonate. Given its polar and ionic nature, reversed-phase (RP) and mixed-mode chromatography are commonly employed methodologies.

In a typical RP-HPLC setup, a C18 stationary phase can be used. However, due to the compound's high polarity, retention can be challenging. Therefore, ion-pairing agents may be added to the mobile phase to improve retention and peak shape. A common mobile phase composition for related sulfonated compounds includes a mixture of an organic solvent like acetonitrile and an aqueous buffer. sielc.com For detection, UV-Vis spectroscopy can be used if the compound possesses a suitable chromophore or if a derivatization agent is used. cuni.cz More universal detection methods compatible with HPLC include Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD), which are suitable for compounds without a UV chromophore. thermofisher.com For mass spectrometry-compatible methods, volatile buffers such as ammonium (B1175870) formate or formic acid are used in place of non-volatile acids like phosphoric or sulfuric acid. sielc.comsielc.com

Table 1: Example HPLC Parameters for Sulfonated Compounds

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Mixed-Mode) |

|---|---|---|

| Stationary Phase | C18 | Newcrom BH (Mixed-Mode Cation Exchange) |

| Mobile Phase | Acetonitrile, Water, Formic Acid sielc.com | Acetonitrile, Water, Ammonium Formate Buffer sielc.com |

| Detection | Mass Spectrometry (MS) sielc.com | Evaporative Light Scattering Detection (ELSD) sielc.com |

| Analyte Example | Fluorinated Propanesulfonate Derivative sielc.com | Sodium 3-chloro-2-hydroxypropane-1-sulfonate sielc.com |

This table presents typical starting conditions for HPLC analysis based on methodologies for structurally similar compounds.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller sub-2 µm particles, leading to significantly faster analysis times and improved resolution compared to traditional HPLC. sielc.com This makes UPLC particularly well-suited for high-throughput screening (HTS) applications in drug discovery and metabolomics, where large numbers of samples need to be analyzed rapidly. waters.comcolumbiabiosciences.com

When coupled with tandem mass spectrometry (UPLC-MS/MS), this platform provides a powerful tool for the rapid, sensitive, and selective quantification of compounds like this compound in complex biological matrices. waters.com The rapid gradient elution capabilities of UPLC systems, with cycle times often reduced to a few minutes, accelerate the screening process, enabling faster decision-making in research and development. Automated systems can further streamline the workflow from sample acquisition to data processing, which is critical in HTS environments. waters.comnih.gov

This compound is a zwitterion, possessing both a positively charged amino group and a negatively charged sulfonate group over a wide pH range. This dual nature makes mixed-mode chromatography an exceptionally effective separation strategy. nih.gov Mixed-mode stationary phases contain a combination of two or more different types of chromatographic ligands, such as reversed-phase (e.g., C18) and ion-exchange (anion or cation) moieties. sielc.com

For a zwitterionic compound like this compound, a stationary phase that offers both anion-exchange and cation-exchange properties, or a combination of hydrophobic and ion-exchange interactions, can provide unique selectivity and enhanced retention. nih.govnih.gov For instance, stationary phases incorporating a strong cation-exchange group (like a sulfonic acid) and a weak anion-exchange group (like an embedded nitrogen atom) are designed specifically for the retention of zwitterions. nih.gov This approach avoids the need for ion-pairing reagents and allows for greater control over the separation by adjusting mobile phase pH and ionic strength.

Spectroscopic Methods for Structural and Interaction Analysis

Spectroscopic methods are essential for elucidating the molecular structure of this compound and investigating its non-covalent interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound. The ¹H NMR spectrum would be expected to show three distinct signals corresponding to the three methylene (-CH₂-) groups in the propane (B168953) chain. The chemical shifts of these protons are influenced by the adjacent amino and sulfonate groups.

Table 2: Predicted ¹H NMR Chemical Shift Regions for the Propane Backbone

| Proton Position | Adjacent Group(s) | Expected Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|---|

| -CH₂-SO₃⁻ | Sulfonate | ~2.9 - 3.2 | Triplet |

| -CH₂-CH₂-CH₂- | Central Methylene | ~1.8 - 2.1 | Quintet/Multiplet |

| -CH₂-NH₃⁺ | Amino | ~3.0 - 3.3 | Triplet |

Note: Predicted values are estimates and can vary based on solvent, pH, and instrument.

NMR is also a powerful tool for studying intermolecular interactions. Specifically, ¹H NMR titrations can be used to investigate the binding of anions to the protonated amino group of this compound. Upon the formation of a complex, changes in the chemical shifts of the protons, particularly those on the carbon adjacent to the nitrogen atom, can be observed. mdpi.com These changes provide evidence of binding and can be used to determine the stability constants of the resulting complexes. mdpi.com

Mass Spectrometry (MS) is used to determine the accurate mass of the molecule and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS), often coupled with techniques like Orbitrap or Time-of-Flight (TOF) analyzers, can provide a mass measurement with high accuracy, which helps in confirming the elemental composition of this compound. wiley-vch.de

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. For this compound, which has a structure analogous to an amino acid, fragmentation in positive ion mode would likely proceed from the protonated molecule [M+H]⁺. Common fragmentation patterns for amino acids include the neutral loss of water (H₂O) and the loss of the acidic group. nih.govresearchgate.net For this compound, characteristic fragmentation could involve the loss of ammonia (B1221849) (NH₃) from the amino group or the loss of sulfur dioxide (SO₂) or the entire sulfonic acid group (SO₃H) from the sulfonate moiety. nih.govnih.gov Analyzing these fragmentation patterns helps to confirm the connectivity of the molecule.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sodium 3-((3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylamino)propanesulphonate |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| Sodium 3-chloro-2-hydroxypropane-1-sulfonate |

| Ammonium formate |

| Sulfuric acid |

| 3-aminopropanol |

| Sodium 1-propanesulfonate |

| Sodium 3-(trimethylsilyl)propane-1-sulfonate |

| Tetramethylsilane |

| Sulfur dioxide |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the characterization of this compound. These techniques provide detailed information regarding the compound's functional groups and the nature of intermolecular interactions within its solid-state structure.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent functional groups. The presence of the sulfonate group (SO₃⁻) is confirmed by strong and characteristic symmetric and asymmetric stretching vibrations. Typically, the asymmetric stretching vibrations of the S=O bonds in sulfonate salts are observed in the region of 1260-1150 cm⁻¹, while the symmetric stretching vibrations appear in the 1070-1030 cm⁻¹ range.

The primary amine group (-NH₂) gives rise to N-H stretching vibrations, which are typically observed in the region of 3500-3300 cm⁻¹. These bands can be broadened due to hydrogen bonding. The N-H bending (scissoring) vibration is expected to appear around 1650-1580 cm⁻¹. The aliphatic propane chain exhibits C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.

Intermolecular interactions, particularly hydrogen bonding involving the amine and sulfonate groups, can significantly influence the position and shape of the vibrational bands. In the solid state, the ionic nature of the sodium sulfonate group and the potential for hydrogen bonding between the amine protons and the sulfonate oxygens create a complex network of interactions. These interactions can lead to shifts in the vibrational frequencies and broadening of the spectral peaks when compared to the theoretical vibrations of an isolated molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the S-O symmetric stretching vibration of the sulfonate group is expected to be a strong and sharp band in the Raman spectrum. The C-S and C-C backbone stretching vibrations, typically found in the 800-600 cm⁻¹ region, are also readily observed in Raman spectra. The C-H stretching and bending vibrations of the propyl chain will also be present.

By comparing the FT-IR and Raman spectra, a more complete vibrational assignment can be achieved. For instance, a vibration that is strong in the Raman spectrum but weak in the FT-IR spectrum is likely to be of a symmetric nature. The combination of both techniques allows for a comprehensive analysis of the molecular structure and intermolecular forces governing the solid-state properties of this compound.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (Raman) |

| Amine (-NH₂) | N-H Stretch | 3500 - 3300 | Medium-Strong | Medium |

| N-H Bend | 1650 - 1580 | Medium | Weak | |

| Alkane (-CH₂-) | C-H Stretch | 2960 - 2850 | Medium-Strong | Medium-Strong |

| C-H Bend | 1470 - 1450 | Medium | Medium | |

| Sulfonate (-SO₃⁻) | Asymmetric S=O Stretch | 1260 - 1150 | Strong | Medium |

| Symmetric S=O Stretch | 1070 - 1030 | Strong | Strong | |

| Carbon-Sulfur | C-S Stretch | 800 - 600 | Medium | Strong |

Advanced Sample Preparation Techniques for Biological Matrices in Research

The accurate quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic and metabolic studies. Due to the complexity of these matrices, which contain a multitude of endogenous substances like proteins, lipids, salts, and other small molecules, a robust sample preparation strategy is imperative. Solid-Phase Extraction (SPE) is a widely adopted technique for the selective isolation and pre-concentration of analytes from such complex samples prior to analysis by methods like liquid chromatography-mass spectrometry (LC-MS).

Solid-Phase Extraction (SPE) Optimization

The development of an effective SPE method for this compound requires careful optimization of several parameters to achieve high recovery and sample cleanliness. Given the chemical properties of the analyte—a zwitterionic compound at physiological pH with a primary amine and a strongly acidic sulfonate group—a mixed-mode ion-exchange sorbent is often the most suitable choice.

Sorbent Selection: A mixed-mode sorbent possessing both cation-exchange and reversed-phase functionalities would be ideal. The cation-exchange mechanism can retain the protonated amine group, while the reversed-phase mechanism can interact with the propyl chain. Alternatively, a strong anion-exchange (SAX) sorbent could be employed to retain the negatively charged sulfonate group.

Optimization Steps:

Conditioning and Equilibration: The sorbent must first be conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with a buffer that mimics the sample's pH and ionic strength. This ensures consistent and reproducible retention of the analyte.

Sample Loading: The biological sample, often pre-treated by protein precipitation (e.g., with acetonitrile or methanol), is loaded onto the SPE cartridge. The pH of the sample should be adjusted to ensure the analyte is in its desired ionic form for retention. For a mixed-mode cation-exchange sorbent, a slightly acidic pH (e.g., pH 3-6) would ensure the amine group is protonated.

Washing: This is a critical step to remove endogenous interferences. A series of wash steps with solvents of increasing elution strength can be employed. A weak organic solvent wash can remove non-polar interferences, while a buffer with a specific pH can remove compounds with different pKa values.

Elution: The final step involves eluting the retained this compound with a solvent that disrupts the interaction with the sorbent. For a mixed-mode cation-exchange sorbent, an elution solvent containing a high concentration of a counter-ion (e.g., ammonium acetate) or a significant pH change (e.g., a basic solution to deprotonate the amine) in a mixture with an organic solvent would be effective.

Table 2: Example SPE Optimization Strategy for this compound from Plasma

| Step | Parameter | Condition 1 | Condition 2 | Condition 3 | Objective |

| Sorbent | Type | Mixed-Mode Cation Exchange | Strong Anion Exchange | Reversed-Phase C18 | Evaluate retention mechanism |

| Loading | Sample pH | pH 4.0 | pH 7.5 | pH 4.0 | Optimize analyte retention |

| Wash 1 | Solvent | 5% Methanol in Water | 20 mM Ammonium Acetate | 5% Acetonitrile in Water | Remove weakly bound interferences |

| Wash 2 | Solvent | 20 mM Acetate Buffer pH 4 | 5% Acetonitrile in 20 mM NH₄OAc | 100% Water | Remove polar interferences |

| Elution | Solvent | 5% NH₄OH in 95% Methanol | 2% Formic Acid in Methanol | 50% Acetonitrile in Water | Achieve complete analyte recovery |

Considerations for Matrix Effects in Analytical Method Development

Matrix effects are a significant challenge in quantitative bioanalysis using LC-MS. longdom.org They arise from co-eluting endogenous components of the biological matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and imprecise results. longdom.orgchromatographyonline.com

Sources of Matrix Effects: In the analysis of this compound, phospholipids from plasma membranes are a common source of ion suppression in electrospray ionization (ESI). nih.gov Other sources include salts, proteins that were not completely removed during sample preparation, and other endogenous small molecules. nih.gov

Assessment of Matrix Effects:

Post-Extraction Spike Method: This is a common approach where a known amount of the analyte is spiked into a blank, extracted biological matrix and the response is compared to that of the analyte in a neat solution. nih.gov The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the neat solution. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Post-Column Infusion: A continuous infusion of a standard solution of the analyte into the LC eluent flow after the analytical column is performed while a blank, extracted matrix sample is injected. nih.gov Any dip or rise in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.

Mitigation Strategies:

Optimized Sample Preparation: A highly selective and efficient SPE protocol is the first line of defense against matrix effects. nih.gov By effectively removing interfering components, the likelihood of co-elution with the analyte is reduced.

Chromatographic Separation: Modifying the LC method to achieve better separation between the analyte and interfering matrix components can significantly reduce matrix effects. This may involve using a different stationary phase, altering the mobile phase composition, or adjusting the gradient profile.

Use of an Internal Standard (IS): The most effective way to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard of this compound (e.g., deuterated or ¹³C-labeled). An SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing a reliable means of correction for variations in the analytical signal. chromatographyonline.com If an SIL-IS is not available, a structural analog can be used, but it may not track the analyte's behavior as closely.

By systematically optimizing the SPE method and carefully evaluating and mitigating matrix effects, a robust and reliable analytical method for the quantification of this compound in biological matrices can be developed and validated.

Emerging Research Frontiers and Methodological Innovations

Rational Design of Next-Generation Sulfonate-Based Chemical Probes

The rational design of chemical probes represents a targeted approach to creating specialized molecules for studying biological systems, moving beyond traditional screening methods to a more intuition-driven process. mskcc.org In this field, sulfonate-based functional groups, particularly sulfonyl fluorides, have become prominent "warheads" for creating covalent probes that can form stable bonds with specific amino acid residues on proteins. researchgate.net This approach is central to sulfur(VI)-fluoride exchange (SuFEx) chemistry, a set of reactions that enables the specific labeling of protein binding sites. researchgate.netrsc.org

The design of these next-generation probes is heavily influenced by an increasing understanding of the protein microenvironment. rsc.org Structural biology and proteomic mapping experiments provide critical data on which amino acid residues are targetable and the conditions that favor reactivity. rsc.org For instance, sulfonyl fluoride and fluorosulfate scaffolds have been shown to react with a wide array of nucleophilic residues, a versatility that expands their utility as probes. researchgate.net

A key aspect of rational design involves fine-tuning the probe's structure to enhance its selectivity and potency for a target protein. rsc.orgpurdue.edu Researchers modify the core chemical scaffold of the probe to optimize its interaction with the binding site. For example, the development of sulfonyl fluoride probes for cereblon (CRBN), an E3 ubiquitin ligase component, involved systematically altering the ligand structure to improve binding potency. rsc.org This structure-based design allows for the creation of highly selective tools that can be used to investigate the function of specific proteins within complex cellular environments with minimal off-target effects. purdue.edu

Table 1: Sulfonyl-Based Warheads and Their Target Residues This table summarizes the versatility of sulfonyl-based chemical probes in targeting various amino acid residues within proteins, as identified through chemical proteomics.

| Warhead Scaffold | Target Amino Acid Residues | Example Protein Targets |

| Sulfonyl Fluoride (-SO₂F) | Serine, Tyrosine, Lysine, Histidine | Proteases, Kinases, GPCRs, Glutathione Transferases |

| Fluorosulfate (-OSO₂F) | Serine, Tyrosine, Lysine, Histidine | Kinases and other diverse protein targets |

Source: Adapted from chemical proteomics studies. researchgate.net

Synergistic Application of Computational and Experimental Methodologies

The integration of computational modeling with experimental validation has become a powerful paradigm in chemical and materials science, accelerating the development of new compounds and materials. This synergy is particularly effective in the study of sulfonated molecules. Computational approaches, such as Density Functional Theory (DFT) simulations and quantum mechanics/molecular mechanics (QM/MM) methods, allow researchers to predict molecular properties, reaction mechanisms, and thermodynamic stability before undertaking extensive laboratory work. mdpi.comacs.org

A prime example is the synthesis of sulfonated poly(arylene ether sulfone) (SPAES), where researchers used first-principle calculations to predict the polymerization process. mdpi.com The simulations investigated how different halogen atoms (chlorine vs. fluorine) at the monomer's reactive sites would affect the spontaneity of the polymerization. The computational results predicted that the formation of the chlorine-based polymer was more thermodynamically favorable, which could lead to a higher molecular weight and, consequently, enhanced mechanical strength. These predictions were subsequently confirmed through experimental synthesis, demonstrating that the computational approach is a reliable and effective method for guiding material development. mdpi.com

This synergistic methodology offers several advantages:

Efficiency: It reduces the time and resources required for trial-and-error experimentation.

Insight: Computational models can provide a detailed, atomistic view of processes that are difficult to observe directly through experiments. acs.org

Predictive Power: It allows for the screening of virtual compounds and the prediction of their properties, guiding the synthesis of the most promising candidates. mdpi.com

Table 2: Comparison of Computational Predictions and Experimental Outcomes for SPAES Polymer Synthesis This table illustrates the successful synergy between computational modeling and experimental work in predicting the properties of sulfonated polymers.

| Parameter | Computational Prediction (DFT) | Experimental Result | Conclusion |

| Thermodynamic Favorability | SPAES-Cl formation is more favorable than SPAES-F. | SPAES-Cl was synthesized with a higher molecular weight. | The computational model accurately predicted the experimental outcome. |

| Molecular Weight | Higher for SPAES-Cl. | Confirmed via laboratory synthesis and characterization. | The prediction of enhanced properties was validated. |

| Mechanical Strength | Predicted to be higher for SPAES-Cl. | The resulting polymer exhibited enhanced mechanical strength. | The link between thermodynamic favorability and material properties was confirmed. |

Source: Based on findings from studies on sulfonated poly(arylene ether sulfone). mdpi.com

Nanoparticle-Mediated Enzyme Display and Activity Enhancement in Research Systems

Nanotechnology offers transformative tools for biochemical research, particularly in the study and application of enzymes. Nanoparticles (NPs) serve as versatile platforms for enzyme immobilization, delivery, and activity enhancement, overcoming common challenges such as low stability and bioavailability. nih.gov By conjugating or encapsulating enzymes with nanoparticles, researchers can protect them from degradation, prolong their functional lifetime, and facilitate their delivery to specific targets. nih.gov

One innovative approach involves using nanoparticles to remotely control enzyme activity. In one research system, iron oxide nanoparticles were encapsulated within a hydrogel along with a thermophilic dehalogenase enzyme. nih.gov By exposing the nanoparticles to an alternating magnetic field, localized heating was induced, which in turn activated the enzyme. This internal heating method was shown to be significantly more efficient than external heating, resulting in a twofold increase in enzymatic activity. nih.gov Such systems provide a means to actuate biological processes with high spatial and temporal control.

Table 3: Advantages of Nanoparticle-Mediated Enzyme Systems in Research This table outlines the key benefits of using nanoparticles as carriers and supports for enzymes in various research applications.

| Feature | Description | Research Implication |

| Enhanced Stability | Protects the enzyme from denaturation and degradation by proteases. nih.gov | Allows for the use of enzymes in harsh experimental conditions and prolongs their usability. |

| Increased Bioavailability | Improves the delivery and presence of the enzyme within a biological system. nih.gov | Facilitates more effective studies of enzymatic function in cellular or in vivo models. |

| Targeted Delivery | Nanoparticles can be functionalized to target specific cells or tissues. nih.gov | Enables precise investigation of enzyme activity at specific locations, reducing off-target effects. |

| Remote Actuation | Allows for external control over enzyme activity (e.g., via magnetic fields or light). nih.gov | Provides a powerful tool for triggering and studying biological processes on demand. |

| Improved Efficacy | Localized concentration and enhanced stability can lead to higher effective enzyme activity. nih.govmdpi.com | More efficient and sensitive experimental assays can be developed. |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Sodium 3-aminopropane-1-sulfonate, and how do reaction conditions influence yield and purity?

- This compound (CAS: 3687-18-1) is synthesized via sulfonation of 3-aminopropanol or through controlled reactions between propane sulfonic acid derivatives and ammonia. Key parameters include pH control (neutral to slightly acidic), temperature (typically 50–80°C), and stoichiometric ratios to minimize byproducts like sulfonic acid dimers. Purification often involves recrystallization or ion-exchange chromatography .

- Methodological Tip : Optimize reaction time and solvent polarity to improve crystallinity. Use HPLC or NMR (e.g., referencing 3-(Trimethylsilyl)propane-1-sulfonic acid as an internal standard ) to verify purity.

Q. How is this compound characterized in terms of structural and functional properties?

- Structural characterization employs:

- NMR spectroscopy : H and C NMR to confirm sulfonate group placement and amine proton environments.

- FT-IR : Peaks at 1040–1160 cm (S=O stretching) and 3200–3400 cm (N-H stretching).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C).

Advanced Research Questions

Q. What mechanisms underlie the interaction of this compound with amyloid-beta proteins in Alzheimer’s disease models?

- The compound’s sulfonate group binds to positively charged lysine residues on amyloid-beta peptides, inhibiting aggregation. Advanced studies use:

- Surface plasmon resonance (SPR) : Quantify binding affinity ().

- Cryo-EM : Visualize structural disruption of fibrils.

- In vivo murine models : Dose-response relationships (e.g., 10–100 mg/kg) to assess cognitive improvement .

- Data Contradiction Note : Discrepancies in efficacy between in vitro and in vivo models may arise from blood-brain barrier permeability limitations, necessitating prodrug derivatization studies.

Q. How does this compound’s surfactant activity compare to other sulfonates in stabilizing lipid bilayers for drug delivery systems?

- Comparative studies using dynamic light scattering (DLS) show:

- Critical micelle concentration (CMC) : 0.5–1.2 mM (lower than sodium dodecyl sulfate).

- Membrane fluidity modulation : Enhanced via hydrophobic interactions with alkyl chains (measured via fluorescence anisotropy).

Methodological Challenges & Analytical Approaches

Q. What are the key challenges in quantifying trace impurities in this compound batches, and how are they addressed?

- Common impurities: Residual amines, sulfonic acid dimers, and sodium sulfate.

- Analytical Solutions :

- Ion chromatography : Detect sulfate anions (LOD: 0.1 ppm).

- LC-MS/MS : Identify amine byproducts (e.g., 3-aminopropanol) using MRM transitions.

- ICP-OES : Quantify sodium content to confirm stoichiometry .

Q. How can researchers reconcile discrepancies in reported bioactivity data across studies?

- Root Causes : Variability in assay conditions (e.g., pH, ionic strength) and sample purity.

- Mitigation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.